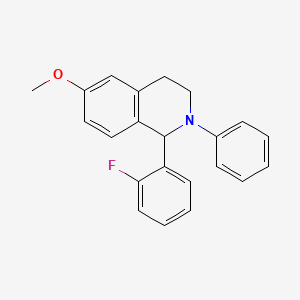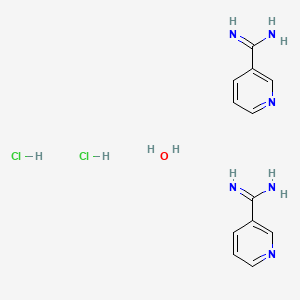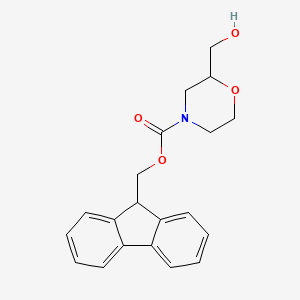
1,2,3,4-Tetrahydro-1-(2-fluorophenyl)-6-methoxy-2-phenylisoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3,4-Tetrahydro-1-(2-fluorophenyl)-6-methoxy-2-phenylisoquinoline is a synthetic compound belonging to the class of isoquinoline derivatives. Isoquinoline alkaloids are a large group of natural products, and their synthetic analogs have garnered significant attention due to their diverse biological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydro-1-(2-fluorophenyl)-6-methoxy-2-phenylisoquinoline typically involves multi-step organic reactions. One common method includes the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst to form the isoquinoline core
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions for higher yields, and implementing purification techniques to ensure the desired product’s purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
1,2,3,4-Tetrahydro-1-(2-fluorophenyl)-6-methoxy-2-phenylisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can modify the isoquinoline core, potentially leading to tetrahydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoquinoline scaffold.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
科学研究应用
1,2,3,4-Tetrahydro-1-(2-fluorophenyl)-6-methoxy-2-phenylisoquinoline has several scientific research applications, including:
Chemistry: The compound serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in biological assays to investigate its effects on cellular processes and pathways.
Industry: It is utilized in the development of novel materials and chemical processes.
作用机制
The mechanism of action of 1,2,3,4-Tetrahydro-1-(2-fluorophenyl)-6-methoxy-2-phenylisoquinoline involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in disease progression or activate receptors that promote beneficial cellular responses .
相似化合物的比较
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with a similar core structure but lacking the fluorophenyl and methoxy groups.
1,2,3,4-Tetrahydro-1-(2-chlorophenyl)-6-methoxy-2-phenylisoquinoline: A similar compound with a chlorine atom instead of a fluorine atom.
1,2,3,4-Tetrahydro-1-(2-fluorophenyl)-6-methoxy-2-phenylquinoline: A derivative with a quinoline core instead of an isoquinoline core.
Uniqueness
1,2,3,4-Tetrahydro-1-(2-fluorophenyl)-6-methoxy-2-phenylisoquinoline is unique due to the presence of both fluorophenyl and methoxy groups, which can enhance its biological activity and selectivity. The fluorine atom can increase the compound’s metabolic stability and binding affinity to molecular targets, making it a valuable candidate for drug development .
属性
CAS 编号 |
97106-80-4 |
|---|---|
分子式 |
C22H20FNO |
分子量 |
333.4 g/mol |
IUPAC 名称 |
1-(2-fluorophenyl)-6-methoxy-2-phenyl-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C22H20FNO/c1-25-18-11-12-19-16(15-18)13-14-24(17-7-3-2-4-8-17)22(19)20-9-5-6-10-21(20)23/h2-12,15,22H,13-14H2,1H3 |
InChI 键 |
CLDQEJBTSNAYIU-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(C=C1)C(N(CC2)C3=CC=CC=C3)C4=CC=CC=C4F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-thioxo-1-imidazolidinyl]benzoate](/img/structure/B15288716.png)







![1,2,4-Oxadiazol-5(4h)-one,4-[(3e)-4-fluoro-5-hydroxy-3-pentenyl]-3-methyl-](/img/structure/B15288766.png)


![1-Oxaspiro[4.5]deca-6,9-dien-8-one](/img/structure/B15288785.png)


